3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(12-23-13-21-18-5-2-1-4-17(18)20(23)27)25-14-6-7-15(25)11-16(10-14)24-9-3-8-22-24/h1-5,8-9,13-16H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQHWQIKLQIZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the pyrazole and azabicyclo[3.2.1]octane moieties through various coupling reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazolinone core or other parts of the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azabicyclic Systems
a. 8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione ()
- Molecular Formula : C₁₀H₁₁N₃O₃
- Key Features: Replaces the quinazolinone with a dione (2,4-diketone) system. Contains a 3-oxa (oxygen) in the bicyclo ring, altering electronic properties. Pyrazole substituent at C8 (vs. C3 in the target compound).
- The 3-oxa substitution may reduce steric hindrance, affecting binding pocket interactions .
b. 3-(6-Azabicyclo[3.1.0]hex-6-yl)-2-methylquinazolin-4(3H)-one ()
- Molecular Formula : C₁₄H₁₅N₃O
- Key Features: Smaller bicyclo[3.1.0]hexane system (vs. bicyclo[3.2.1]octane). Methyl group at C2 of quinazolinone (absent in the target compound).
- Implications :
Functional Group and Pharmacophore Analysis
| Compound | Core Structure | Key Substituents | Molecular Weight | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | Quinazolin-4(3H)-one | 8-Azabicyclo[3.2.1]octane, pyrazole | ~353.36* | ~90-100* |
| 8-(1-Methylpyrazol-4-yl)-3-oxa-dione (E1) | Dione | 3-Oxa, bicyclo[3.2.1]octane | 221.21 | 85.9 |
| 3-(6-Azabicyclohexyl)-2-methylquinazolinone (E3) | Quinazolin-4(3H)-one | 6-Azabicyclo[3.1.0]hexane, methyl | 241.29 | ~80-85 |
*Estimated based on analogous structures.
- Target vs. However, E1’s 3-oxa group may improve aqueous solubility.
- Target vs.
Research Findings and Limitations
- Gaps in Data: No direct bioactivity data for the target compound or analogues were found in the provided evidence. Comparisons rely on structural extrapolation. ’s sulfonyl-containing compound (1361531-78-3) diverges significantly in structure and is excluded from direct comparison.
Biological Activity
3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a quinazoline core and a pyrazole moiety, which are known for their diverse pharmacological properties.
The biological activity of this compound primarily revolves around its role as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme is crucial in the metabolism of palmitoylethanolamide (PEA), a lipid mediator involved in anti-inflammatory processes. By inhibiting NAAA, the compound helps to preserve PEA levels, enhancing its anti-inflammatory and analgesic effects at the site of inflammation .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) study has been conducted to optimize the biological efficacy of similar compounds. Modifications to the azabicyclo[3.2.1]octane core have shown significant impacts on inhibitory potency against NAAA. For instance, compounds with specific substitutions on the pyrazole ring demonstrated enhanced activity, with some derivatives exhibiting IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM for ARN19689) .
Biological Assays and Findings
In vitro assays have validated the compound's effectiveness as an NAAA inhibitor. The following table summarizes key findings from various studies:
| Compound Name | IC50 Value (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| ARN19689 | 0.042 | Non-covalent NAAA inhibitor | |
| ARN16186 | 0.655 | NAAA inhibition | |
| PF-06700841 | Not specified | Dual inhibition of TYK2 and JAK1 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Inflammatory Models : In animal models of inflammation, compounds targeting NAAA have shown significant reductions in inflammatory markers and pain responses, suggesting a robust analgesic effect.
- Cancer Research : Emerging research indicates that NAAA inhibitors may also play a role in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of existing treatments.
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions requiring precise control of parameters such as temperature , solvent polarity , and catalyst selection to avoid side reactions. For example, the bicyclic amine core (8-azabicyclo[3.2.1]octane) often requires low-temperature nucleophilic substitution to retain stereochemical integrity . Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) is critical to isolate the product from intermediates with similar polarities . Yield optimization may involve iterative testing of coupling agents (e.g., EDCI vs. DCC) and protecting groups for the pyrazole and quinazolinone moieties .
Advanced: How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
Answer:
Contradictions in biological data (e.g., conflicting IC₅₀ values in kinase inhibition assays) often arise from differences in assay conditions (e.g., ATP concentration, pH) or compound purity . To address this:
- Validate purity via HPLC-MS (≥95% purity threshold) and confirm stereochemistry via X-ray crystallography or NOESY NMR .
- Replicate assays using standardized protocols (e.g., uniform ATP concentrations in kinase screens) .
- Compare structural analogs (e.g., triazole vs. pyrazole substituents) to isolate activity-contributing features .
Basic: What spectroscopic methods are most effective for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the bicyclic amine and quinazolinone groups. For example, the deshielded carbonyl (C=O) at ~170 ppm in ¹³C NMR confirms the 2-oxoethyl linkage .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
Answer:
- Systematic substituent variation : Replace the pyrazole group with 1,2,4-triazole or imidazole to test hydrogen-bonding interactions with target proteins .
- Molecular docking : Use the bicyclic amine core as an anchor to model interactions with hydrophobic pockets (e.g., ATP-binding sites in kinases) .
- Free-energy perturbation (FEP) simulations : Quantify the impact of substituents (e.g., methyl vs. phenyl groups) on binding energy .
Basic: What are the recommended protocols for assessing the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The bicyclic amine may degrade under acidic conditions (pH <3) due to protonation-induced ring strain .
- Plasma stability assays : Use human plasma at 37°C to assess esterase-mediated hydrolysis of labile groups (e.g., oxoethyl linkages) .
Advanced: How can researchers leverage this compound’s bicyclic core for selective targeting of CNS receptors?
Answer:
The 8-azabicyclo[3.2.1]octane scaffold mimics tropane alkaloids, enabling blood-brain barrier (BBB) penetration. To enhance selectivity:
- Functionalize the quinazolinone moiety with lipophilic substituents (e.g., halogens) to modulate logP and BBB permeability .
- Conduct competitive binding assays against off-target receptors (e.g., σ1, mAChRs) to identify structural modifications that reduce promiscuity .
Basic: What analytical techniques are critical for detecting impurities in synthesized batches?
Answer:
- LC-MS/MS : Detect trace impurities (<0.1%) from incomplete coupling reactions (e.g., unreacted quinazolinone intermediates) .
- Chiral HPLC : Resolve enantiomeric impurities introduced during bicyclic amine synthesis .
- Elemental analysis : Verify stoichiometric purity (C, H, N within ±0.4% of theoretical values) .
Advanced: How can in silico methods predict metabolic liabilities in this compound?
Answer:
- CYP450 metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify sites of oxidative metabolism (e.g., pyrazole ring hydroxylation) .
- MetaSite analysis : Map metabolic hotspots (e.g., the oxoethyl linker’s susceptibility to esterase cleavage) and design prodrugs to mitigate rapid clearance .
Basic: What are the key considerations for designing dose-response experiments with this compound?
Answer:
- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture full sigmoidal curves in enzyme inhibition assays .
- Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (e.g., DMSO ≤0.1%) .
- Validate results with triplicate technical replicates and statistical analysis (e.g., ANOVA with post-hoc Tukey test) .
Advanced: How can researchers evaluate the environmental impact of this compound during preclinical development?
Answer:
- Follow OECD guidelines for biodegradation and aquatic toxicity testing .
- Use LC₅₀ assays with Daphnia magna to assess acute toxicity and QSAR models to predict bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
